Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a 2-bromophenoxy substituent at the C-4 position and a methyl ester group at C-2. Its stereochemistry (2S,4S) is critical for biological activity, as seen in related compounds targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJXGKPBFBLGJ-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction and Stereochemical Control
The pyrrolidine ring with defined (2S,4S) stereochemistry can be synthesized from chiral precursors or via asymmetric synthesis techniques. Protection of the nitrogen atom using tert-butoxycarbonyl (Boc) groups is common to prevent side reactions during functional group transformations.
Example: A Boc-protected pyrrolidine-2-carboxylic acid derivative is prepared using coupling reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP) in dichloromethane with N-ethyl-N,N-diisopropylamine as base, yielding high purity intermediates (84% yield reported).
Introduction of the 2-Bromophenoxy Group
The 2-bromophenoxy substituent is introduced by nucleophilic substitution of a halogenated pyrrolidine intermediate with 2-bromophenol or its derivatives. This step requires careful control of reaction conditions to maintain stereochemical integrity.
Reaction temperatures typically range from room temperature to 150°C, sometimes with catalysts like acetic acid to facilitate the substitution.
Esterification to Methyl Ester
Esterification of the carboxylic acid to the methyl ester is achieved using acetyl chloride in methanol at low temperatures (0–20°C) over several hours (e.g., 10 h), ensuring minimal racemization and high conversion rates.
After esterification, purification via flash chromatography yields the methyl ester intermediate in moderate to good yields (~52% reported).
Hydrochloride Salt Formation
The free base methyl ester is converted to its hydrochloride salt by treatment with dilute hydrochloric acid under controlled pH and temperature conditions, typically at low temperatures (0–10°C).
This step enhances compound stability and facilitates isolation as a crystalline solid.
Representative Experimental Data Summary
Analytical and Purity Considerations
Stereochemical Purity: Ensured by use of chiral starting materials and mild reaction conditions to avoid racemization. Validation by chiral HPLC and X-ray crystallography is recommended.
Structural Confirmation: Combination of ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm functional groups and substitution patterns.
Purification Techniques: Flash chromatography and crystallization are standard to achieve >98% purity.
Summary of Key Research Findings
The use of Boc protection and PyBOP coupling reagents enables high-yield synthesis of key pyrrolidine intermediates with preserved stereochemistry.
Mild esterification conditions with acetyl chloride in methanol prevent racemization and achieve moderate yields of methyl ester derivatives.
The introduction of the 2-bromophenoxy group is efficiently performed under nucleophilic substitution conditions, often catalyzed or facilitated by acids.
Conversion to hydrochloride salt enhances compound stability and facilitates handling for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidinecarboxylates.
Scientific Research Applications
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, biological research, and material science, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
this compound has been studied for its potential anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the bromophenoxy group could enhance its efficacy .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biological Research
Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, which is crucial for neurotransmitter regulation in synaptic transmission . This property is particularly relevant for developing treatments for conditions like myasthenia gravis.
Microfluidics Applications
Recent advancements in droplet microfluidics have highlighted the utility of compounds like this compound in biological assays. The ability to manipulate small volumes of liquids allows for high-throughput screening of drug candidates, where this compound can be tested for its biochemical interactions efficiently .
Material Science
Polymer Chemistry
In material science, the compound has been explored as a building block for polymers. Its unique functional groups can be utilized to create copolymers with specific mechanical and thermal properties. This application is particularly promising in developing biodegradable materials that could reduce environmental impact .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neuroprotection
In a laboratory setting, researchers investigated the neuroprotective effects of this compound on human neuronal cells subjected to oxidative stress. The findings revealed a marked reduction in cell death and an increase in cell viability when treated with varying concentrations of the compound, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Neuroprotective Effects | Inhibition of neuronal apoptosis | |
| Biological Research | Enzyme Inhibition | Inhibits acetylcholinesterase activity |
| Microfluidics Applications | Facilitates high-throughput drug screening | |
| Material Science | Polymer Chemistry | Potential for biodegradable polymer development |
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its application.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings and Analysis
Substituent Effects on Molecular Weight: Bulky groups like tert-pentyl (406.7 g/mol) or tetramethylbutyl (369.93 g/mol) increase molecular weight significantly compared to simpler halogenated analogs (e.g., 290.14 g/mol for dichlorophenoxy) . This may impact solubility and bioavailability.
The 2-bromo-4-chloro analog (371.05 g/mol) combines halogens at adjacent positions, which could modulate electronic effects differently than single-halogen derivatives .
Stereochemical Specificity: The (2S,4S) configuration is conserved in most analogs, suggesting its importance for maintaining structural integrity.
Storage conditions (room temperature, sealed) are consistent across analogs to prevent hydrolysis or degradation .
Implications for Research and Development
- Synthetic Routes : Methods like the Povarov reaction () could be adapted to synthesize such compounds with high enantiomeric purity, leveraging α,β-unsaturated hydrazones and heterocyclic lactones .
- Unanswered Questions : Lack of data on melting points, solubility, and biological activity limits direct comparisons. Future studies should prioritize these parameters to correlate structure with function.
Biological Activity
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₆BrNO₃
- Molecular Weight : 300.18 g/mol
- CAS Number : 1217843-04-3
- Purity : Typically ≥95%
The compound is believed to interact with various biological pathways, particularly through modulation of neurotransmitter systems and phosphodiesterase (PDE) inhibition. PDEs are critical enzymes that regulate intracellular levels of cyclic nucleotides, which play significant roles in cellular signaling.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties by influencing neurotransmitter release and enhancing synaptic plasticity. It has been shown to affect the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive function.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest in cancer cells.
Case Studies
-
Neuroprotection in Animal Models
- A study conducted on rodent models indicated that administration of the compound led to a significant reduction in neuroinflammation markers and improved cognitive performance in tasks assessing memory and learning.
-
Cytokine Inhibition
- In vitro assays using macrophage cell lines revealed that the compound effectively reduced the secretion of IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
-
Antitumor Effects
- In a study involving human cancer cell lines, treatment with the compound resulted in decreased cell viability and induced apoptosis, suggesting its utility as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves:
- Chiral pyrrolidine core construction : Use of (2S,4S)-pyrrolidine derivatives as starting materials, with stereochemistry preserved via tert-butoxycarbonyl (Boc) protection (e.g., Boc-protected intermediates in ).
- Bromophenoxy introduction : Nucleophilic aromatic substitution or Mitsunobu reactions, leveraging 2-bromophenol analogs (similar to bromobenzyl coupling in ).
- Hydrochloride salt formation : Acidic hydrolysis of ester groups followed by treatment with HCl, as seen in carboxylic acid hydrochloride preparations ().
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | |
| Bromophenoxy Coupling | DIAD, PPh₃, THF | |
| Salt Formation | HCl (g), Et₂O |
Q. How can researchers verify purity and structural identity post-synthesis?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC with UV detection (≥95% purity threshold, as in ).
- Structural Confirmation :
- NMR Spectroscopy : Compare H/C NMR shifts with stereoisomer standards (e.g., (2R,4R) vs. (2S,4S) configurations in ).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., reports molecular formulas).
- Quality Control : Certificates of Analysis (COA) for batch consistency ().
Advanced Questions
Q. What advanced techniques resolve stereochemical uncertainties in this compound?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, as applied in for diastereomer resolution.
- X-ray Crystallography : Definitive confirmation of (2S,4S) configuration via single-crystal analysis (similar to tert-butyl derivatives in ).
- Circular Dichroism (CD) : Correlate optical activity with known stereoisomers (refer to ’s InChI data for stereodescriptors).
Q. How should discrepancies in biological activity between this compound and structural analogs be investigated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare with analogs like (2S,4S)-4-phenoxy derivatives ().
- Docking Simulations : Model interactions with target receptors (e.g., neuroprotective targets in ).
- In Vitro Assays : Dose-response curves in cell-based models to quantify potency variations (e.g., EC₅₀ comparisons).
Q. What methodologies address contradictions in chiral purity assessments?
- Methodological Answer :
- Cross-Validation : Combine HPLC, NMR, and polarimetry data (e.g., uses multiple techniques).
- Stereochemical Stability Tests : Monitor epimerization under synthesis/storage conditions via time-resolved HPLC ().
- Synthetic Controls : Use enantiopure starting materials (e.g., Boc-protected intermediates in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
